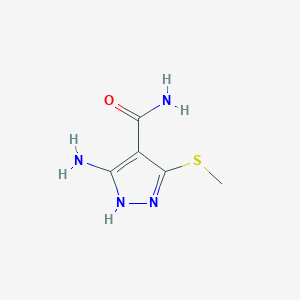

5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide

描述

属性

IUPAC Name |

5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-11-5-2(4(7)10)3(6)8-9-5/h1H3,(H2,7,10)(H3,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHLPIXKNRKHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321115 | |

| Record name | 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90914-35-5 | |

| Record name | 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation of Ketene Dithioacetal Derivatives with Hydrazine Hydrate

A widely documented method involves the cyclocondensation of ketene dithioacetal intermediates with hydrazine hydrate. This approach, detailed by Thumar and Ladva, begins with the preparation of a ketene dithioacetal derivative through the reaction of N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide with carbon disulfide (CS₂) and methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds via nucleophilic thiolation, yielding 2-(bis(methylthio)methylene)-N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide with a 78% yield after crystallization.

Subsequent treatment of this ketene dithioacetal with hydrazine hydrate in refluxing isopropyl alcohol triggers cyclization to form the pyrazole core. The exothermic reaction completes within 4 hours, affording N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide in 75% yield after recrystallization. Key advantages of this method include:

- Regioselectivity : The methylthio group is introduced at the 3-position due to the steric and electronic effects of the dithioacetal intermediate.

- Scalability : Isopropyl alcohol serves as a cost-effective solvent, and the reaction conditions (reflux at ~82°C) are industrially feasible.

Benzamide-Based Synthesis via α-Oxoketene Dithioacetal Intermediates

An alternative route, described by Elgemeie et al., utilizes N-(2,2-dicyano-1-(methylthio)vinyl)benzamide as a precursor. Reacting this compound with hydrazine hydrate in ethanol containing piperidine as a catalyst induces cyclization to form the 5-aminopyrazole scaffold. The methylthio group is retained from the vinyl sulfide moiety, while the carboxamide group originates from the benzamide starting material. This method achieves a 68–85% yield range, depending on the substituents.

Critical reaction parameters include:

- Catalyst Choice : Piperidine facilitates deprotonation and accelerates cyclization.

- Temperature Control : Refluxing ethanol (~78°C) ensures complete conversion without side reactions.

Industrial-Scale Production Considerations

Optimization of Reaction Conditions

Industrial protocols prioritize yield enhancement and waste reduction. For the ketene dithioacetal route, key optimizations include:

- Solvent Selection : Replacing DMF with toluene in the dithioacetal formation step reduces toxicity and simplifies recovery.

- Methyl Iodide Stoichiometry : A 10% excess of MeI ensures complete methylation of the dithiol intermediate, minimizing unreacted starting material.

Purification Strategies

Crystallization from isopropyl alcohol or acetone is standard for isolating the final product. For high-purity batches (>99%), chromatographic purification using silica gel (ethyl acetate/hexane, 3:7) is employed, albeit at a 5–10% yield loss.

Mechanistic Insights and Byproduct Analysis

Cyclization Mechanism

The cyclization of ketene dithioacetals with hydrazine proceeds via a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon adjacent to the dithioacetal group. This forms a hydrazone intermediate, which undergoes intramolecular cyclization followed by aromatization to yield the pyrazole ring. Competing pathways, such as over-alkylation or dimerization, are suppressed by maintaining a 2:1 molar ratio of hydrazine to dithioacetal.

Byproduct Formation

Common byproducts include:

- 3-Mercaptopyrazole Derivatives : Result from incomplete methylation of the dithiol intermediate.

- Pyrazolo[1,5-a]pyrimidines : Formed when excess hydrazine reacts with secondary electrophilic sites, particularly in substrates with electron-withdrawing groups.

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR : The methylthio group (-SMe) resonates as a singlet at δ 2.50–2.55 ppm, while the NH₂ group appears as a broad singlet at δ 5.3–5.4 ppm.

- IR Spectroscopy : A strong absorption band at ~1680 cm⁻¹ confirms the carboxamide carbonyl (C=O).

- Mass Spectrometry : The molecular ion peak at m/z 227 ([M+H]⁺) aligns with the molecular formula C₆H₇N₃OS.

Elemental Analysis

Typical results for C₆H₇N₃OS (calculated): C 43.28%, H 4.52%, N 23.11%, S 12.28%. Observed deviations of <0.3% indicate high purity.

Comparative Analysis of Synthetic Routes

The ketene dithioacetal method offers superior scalability and regioselectivity, making it preferable for industrial applications. In contrast, the benzamide route provides flexibility for introducing diverse substituents on the pyrazole ring, which is advantageous in medicinal chemistry.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino or methylthio groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of halogenated pyrazoles or other substituted derivatives

科学研究应用

Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines .

Biology: It has shown potential as an anti-inflammatory and analgesic agent. Studies have demonstrated its efficacy in reducing inflammation and pain with fewer side effects compared to traditional NSAIDs .

Medicine: The compound is being explored for its potential as an anticancer agent. Its derivatives have shown activity against various cancer cell lines by inhibiting key enzymes and signaling pathways .

Industry: In the agrochemical industry, it is used as a precursor for the synthesis of herbicides and pesticides. Its derivatives exhibit significant activity against a broad spectrum of pests .

作用机制

The mechanism of action of 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins . Additionally, it has been shown to inhibit Bruton Tyrosine Kinase (BTK), a key enzyme in B-cell signaling pathways, making it a potential therapeutic agent for B-cell malignancies .

相似化合物的比较

- 5-amino-3-methylthio-1H-pyrazole-4-carbonitrile

- 5-amino-3-methylthio-1,2,4-thiadiazole

- 5-amino-3-methylthio-1H-pyrazole-4-carboxylate

Comparison: Compared to its analogs, 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide exhibits unique properties due to the presence of the carboxamide group. This functional group enhances its solubility and bioavailability, making it more effective in biological applications. Additionally, the carboxamide group allows for further functionalization, enabling the synthesis of a wide range of derivatives with diverse biological activities .

生物活性

5-Amino-3-(methylthio)-1H-pyrazole-4-carboxamide (also referred to as compound 1) is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Target Enzymes : The primary target of this compound is the cyclooxygenase enzyme, specifically the COX-2 isoform. This compound inhibits COX-2 activity, leading to decreased synthesis of pro-inflammatory prostaglandins from arachidonic acid.

Biochemical Pathways :

- Prostaglandin Synthesis : By inhibiting COX-2, the compound reduces the production of inflammatory mediators such as iNOS and TNFα, which are crucial in inflammatory responses.

- Cellular Effects : It has been shown to significantly decrease gene expression related to inflammation, influencing various cell signaling pathways and cellular metabolism.

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties. Research indicates that it effectively reduces inflammation and pain with fewer side effects compared to traditional NSAIDs. In laboratory settings, it has demonstrated sustained inhibition of inflammatory mediators, suggesting potential benefits in chronic inflammatory conditions .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The mechanism involves interference with tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

In Vitro Studies

In vitro assays have demonstrated that this compound possesses significant antiproliferative activity against several cancer cell lines. For instance:

- IC50 Values : Some derivatives have shown IC50 values ranging from 0.08 µM to 12.07 µM against specific tumor types .

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest by inhibiting tubulin polymerization, which is critical for cancer cell division .

In Vivo Studies

Animal model studies have corroborated the anti-inflammatory effects observed in vitro. For example:

- Dosage Effects : Lower doses effectively reduced inflammation without significant toxicity, while higher doses showed potential hepatotoxicity and nephrotoxicity.

- Behavioral Studies : In models of induced inflammation, administration of this compound resulted in reduced microglial activation and astrocyte proliferation in the brain .

Case Studies

A comprehensive review highlighted various studies focusing on the synthesis and biological evaluation of pyrazole derivatives. One notable case involved a series of compounds derived from this compound that exhibited enhanced anticancer activity through structural modifications .

Summary Table of Biological Activities

| Activity Type | Mechanism/Target | Observed Effects |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | Reduced inflammation and pain |

| Anticancer | Tubulin polymerization inhibition | Cell cycle arrest in G2/M phase |

| Gene Expression | Downregulation of iNOS, COX-2, TNFα | Decreased inflammatory mediator levels |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-3-(methylthio)-1H-pyrazole-4-carboxamide and its derivatives?

- Methodology : The compound is synthesized via condensation of the amino group with acid anhydrides, acid chlorides, or phenyl dithiocarbamates under reflux conditions. Key steps include controlling reaction temperature (50–60°C) and solvent selection (e.g., ethanol). Post-synthesis purification involves recrystallization from DMF/EtOH (2:1) and characterization via IR, H-NMR, and mass spectrometry. Elemental analysis ensures purity (>95%) .

- Challenges : Competing side reactions, such as over-alkylation or isomer formation, require careful monitoring of reaction stoichiometry and time .

Q. How can structural characterization resolve ambiguities in pyrazole derivatives?

- Methodology : Use X-ray crystallography (via SHELX software) for unambiguous confirmation of regiochemistry and stereochemistry. For dynamic structural analysis, combine H-NMR (to identify NH and CHS groups) with IR spectroscopy (amide C=O stretch at ~1650–1700 cm). Mass spectrometry (ESI-MS) confirms molecular ion peaks and fragmentation patterns .

- Data Interpretation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate isomerization or impurities, necessitating HPLC re-analysis .

Q. What experimental parameters influence the isomer ratio in pyrazole derivatives?

- Methodology : Vary substituents at the 4-position of the pyrazole ring (e.g., electron-withdrawing vs. donating groups) and monitor isomer ratios via HPLC or H-NMR. For example, methylthio groups at position 3 stabilize specific tautomers, while bulky substituents at position 1 reduce rotational freedom .

Advanced Research Questions

Q. How do structural modifications impact pharmacological activity in pyrazole carboxamides?

- Methodology : Conduct SAR studies by synthesizing analogs with variations at positions 1, 3, and 4. Test in vitro activity (e.g., kinase inhibition IC) using enzymatic assays (BTK for oncology targets) and in vivo efficacy in murine models (e.g., xenografts for antitumor activity). Pharmacokinetic profiling includes plasma stability and metabolic half-life studies .

- Key Findings : Introduction of trifluoropropyl groups at position 1 (as in Pirtobrutinib) enhances target selectivity and oral bioavailability .

Q. What strategies mitigate off-target effects in pyrazole-based kinase inhibitors?

- Methodology : Employ computational docking (e.g., AutoDock Vina) to optimize binding to conserved ATP pockets while avoiding residues associated with off-target kinases. Validate selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler). For PROTAC molecules (e.g., BTK PROTAC 9), linker length and rigidity are tuned to improve proteasome-mediated degradation specificity .

Q. How can synthetic intermediates be repurposed for novel therapeutic applications?

- Case Study : The intermediate 5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide (Pirtobrutinib) was redesigned from a Cryptosporidiosis therapy candidate to a BTK inhibitor by modifying the 3-position substituent for improved blood-brain barrier penetration .

Q. What analytical techniques resolve contradictions in reported biological activities?

- Methodology : Replicate assays under standardized conditions (e.g., cell line authenticity verification, serum-free media). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cell viability assays) to confirm activity. For example, discrepancies in anti-inflammatory activity may arise from varying ulcerogenic activity thresholds in rodent models .

Methodological Resources

- Crystallography : SHELX software suite for refining crystal structures, particularly useful for resolving tautomerism in pyrazoles .

- Synthetic Protocols : Multi-step synthesis with hydrazine hydrate for cyclization and Pd-catalyzed cross-coupling for aryl substitutions .

- Data Validation : Cross-reference spectral data with PubChem entries and patent disclosures (e.g., WO2023/XXXXXX for intermediate characterization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。